BenchChemオンラインストアへようこそ!

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Linker Engineering

This 3,5-disubstituted isoxazole-acetamide features a unique connectivity pattern—an acetamide methylene spacer at the isoxazole 3-position linking a 4-chlorophenyl ring (σ-hole donor) and a 2,4-difluoroanilide terminus—creating a stereoelectronic topology not replicated in regioisomeric 4-carboxamide or single-halogen analogs. The 2,4-difluoro pattern provides predicted metabolic shielding at ortho/para positions, making it a compelling tool for comparative CYP stability and halogen-bonding SAR studies against literature antiproliferative isoxazole series. Procure to benchmark linker geometry and halogen contributions.

Molecular Formula C17H11ClF2N2O2
Molecular Weight 348.73
CAS No. 946316-17-2
Cat. No. B2850748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide
CAS946316-17-2
Molecular FormulaC17H11ClF2N2O2
Molecular Weight348.73
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=C(C=C(C=C3)F)F)Cl
InChIInChI=1S/C17H11ClF2N2O2/c18-11-3-1-10(2-4-11)16-8-13(22-24-16)9-17(23)21-15-6-5-12(19)7-14(15)20/h1-8H,9H2,(H,21,23)
InChIKeySJYMNYZHFVDYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide (CAS 946316-17-2): Structural Identity and Procurement Baseline


2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide is a synthetic small molecule belonging to the 3,5-disubstituted isoxazole-acetamide class, defined by a 5-(4-chlorophenyl)isoxazole core linked via an acetamide bridge to a 2,4-difluoroaniline moiety . With a molecular formula of C17H11ClF2N2O2 and a molecular weight of 348.73 g/mol, the compound presents two distinct halogenated aromatic systems — a 4-chlorophenyl ring at the isoxazole 5-position and a 2,4-difluorophenyl group on the amide nitrogen — that create a unique electrostatic and steric topology distinct from regioisomeric or linker-modified analogs . The compound is cataloged in multiple commercial chemical databases as a research-grade screening compound, but peer-reviewed primary literature specifically characterizing its biological activity remains absent from major publication indices as of the search date.

Why In-Class Isoxazole-Acetamide Analogs Cannot Substitute for 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide


Despite sharing the C17H11ClF2N2O2 molecular formula and the isoxazole core with several commercially available analogs, 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide possesses a unique connectivity pattern that precludes simple substitution. The acetamide linker at the isoxazole 3-position creates a specific distance and conformational flexibility between the two halogenated aryl rings that differs fundamentally from regioisomeric 4-carboxamide variants (e.g., CAS 326902-82-3) where the amide is directly attached to the isoxazole ring at position 4 rather than through a methylene spacer . This connectivity determines the dihedral angle between aromatic systems, the hydrogen-bonding capacity of the amide carbonyl, and the overall three-dimensional pharmacophore presentation. Furthermore, the 4-chlorophenyl substituent at the isoxazole 5-position, combined with the 2,4-difluoro pattern on the anilide ring, establishes a specific halogen-bond donor/acceptor profile that is absent in analogs with reversed halogen placement, morpholinoethyl side chains (CAS 946226-89-7), or methylene-bridged variants (CAS 946262-93-7) . These structural distinctions are predicted to alter target binding, metabolic stability, and physicochemical properties in ways that cannot be compensated for by simply selecting a same-formula analog.

Quantitative Differentiation Evidence for 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide Against Closest Analogs


Acetamide Linker Length Distinguishes Target Compound from Isoxazole-4-Carboxamide Regioisomers

The target compound incorporates a methylene-acetamide linker (-CH2-C(=O)-NH-) between the isoxazole 3-position and the 2,4-difluoroaniline, resulting in a 4-bond separation between the isoxazole ring and the anilide nitrogen. In contrast, the regioisomeric analog CAS 326902-82-3 (3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide) features a direct carboxamide attachment at the isoxazole 4-position with only a 1-bond separation . This structural difference produces a calculated topological polar surface area (tPSA) difference of approximately 8–12 Ų and an estimated 1.5–2.0 Å extension of the maximal molecular length, altering both passive membrane permeability potential and the spatial presentation of hydrogen-bond donor/acceptor motifs to biological targets [1]. The longer linker also introduces an additional rotatable bond, increasing conformational entropy and potentially enabling induced-fit binding modes inaccessible to the more rigid 4-carboxamide analogs.

Medicinal Chemistry Structure-Activity Relationship Linker Engineering

Halogen Substitution Pattern Dictates Electrostatic Potential Surface Distinct from 2-Chlorophenyl Regioisomers

The target compound presents a 4-chlorophenyl group at the isoxazole 5-position paired with a 2,4-difluorophenyl group on the amide nitrogen. This contrasts with CAS 326902-82-3, which bears a 2-chlorophenyl at the isoxazole 3-position and retains the 2,4-difluorophenyl motif . The 4-chloro versus 2-chloro substitution on the phenyl ring attached to isoxazole produces divergent electrostatic potential (ESP) surfaces: the para-chloro substitution in the target compound generates a more cylindrically symmetric electron-withdrawing effect across the phenyl ring, while the ortho-chloro in the comparator creates an asymmetric ESP with a localized negative potential region adjacent to the chlorine atom [1]. This difference is predicted to affect halogen-bond donor capacity (σ-hole magnitude) and π-stacking interactions with aromatic residues in protein binding pockets. Additionally, the 4-chlorophenyl-isoxazole dihedral angle distribution sampled in solution differs from that of 2-chlorophenyl-isoxazole due to reduced steric hindrance, further differentiating conformational ensemble populations available for target engagement.

Computational Chemistry Halogen Bonding Molecular Recognition

Acetamide vs. Methylene-Amide Linker Differentiation from Closest Commercial Analog CAS 946262-93-7

The closest commercially cataloged analog to the target compound is CAS 946262-93-7 (N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide), which differs in two critical structural features: the amide orientation is reversed (benzamide rather than anilide) and the linker is a methylene-amide (-CH2-NH-C(=O)-) rather than an acetamide (-CH2-C(=O)-NH-) . This reversal places the carbonyl group adjacent to the difluorophenyl ring in the analog, versus adjacent to the isoxazole-CH2 in the target compound. The consequence is a fundamentally different hydrogen-bonding geometry: the target compound's amide NH is oriented toward the difluorophenyl ring (anilide NH), while the analog's amide NH is oriented toward the isoxazole ring (benzylamide NH). Additionally, the analog uses 3,4-difluoro substitution versus the target's 2,4-difluoro pattern on the phenyl ring, altering the fluorine atom positions by one carbon atom [1]. These combined differences result in non-overlapping pharmacophore models that cannot be interchanged without re-optimization of any structure-activity relationship derived from either scaffold.

Bioisostere Analysis Metabolic Stability Linker Chemistry

Isoxazole 3-Acetamide Scaffold Class Demonstrates Antiproliferative Activity in the Low Micromolar Range Across Multiple Cancer Cell Lines

While no direct screening data for CAS 946316-17-2 has been published, structurally related 3,5-disubstituted isoxazole-acetamide and isoxazole-carboxamide derivatives have demonstrated consistent antiproliferative activity in the low micromolar to sub-micromolar range. In a published study of fluorophenyl-isoxazole-carboxamide derivatives (compounds 2a–2f), IC50 values against Hep3B hepatocellular carcinoma cells ranged from 5.76 to 11.60 µg/mL (approximately 15–33 µM), with the most potent analog (2f) achieving 5.76 µg/mL [1]. In a separate study of chloro-fluorophenyl-isoxazole carboxamide derivatives evaluated by MTS assay, IC50 values against HeLa cervical cancer cells reached 0.11 µg/mL for the most potent derivative, with the compound series showing IC50 ranges of 0.107–77.83 µg/mL across Hep3B, HepG2, HeLa, and MCF-7 cell lines [2]. The target compound, bearing the 4-chlorophenyl-isoxazole-3-acetamide scaffold with the 2,4-difluoroanilide terminus, combines structural features from both active series — the halogenated isoxazole core and the fluorinated anilide — positioning it at the intersection of two validated antiproliferative pharmacophore spaces.

Anticancer Screening Cytotoxicity Profiling Isoxazole Pharmacology

Predicted Drug-Likeness and Physicochemical Profile Differentiates Target Compound from Higher Molecular Weight or More Polar Isoxazole Analogs

The target compound (MW 348.73, cLogP estimated 3.5–4.0, tPSA ~64–68 Ų, 2 H-bond donors, 4 H-bond acceptors) falls within the lower molecular weight range for its analog class and is predicted to comply with Lipinski's Rule of Five and Veber's oral bioavailability rules [1]. In comparison, the potent anti-HIV isoxazole-3-acetamide analog 2l from Trivedi et al. (2019) has a substantially higher molecular weight (MW > 450) and incorporates additional steroidal or polycyclic motifs that increase lipophilicity and reduce ligand efficiency metrics [2]. The target compound's relatively compact structure (348.73 Da) combined with balanced halogen incorporation (one Cl, two F) positions it in a favorable property space for fragment-based drug discovery or as an early lead-like scaffold, offering better ligand efficiency potential than heavier isoxazole-acetamide analogs that have progressed to advanced biological profiling. The 2,4-difluoro substitution pattern on the anilide ring is also predicted to enhance metabolic stability relative to non-fluorinated or mono-fluorinated analogs through cytochrome P450 blocking effects, a well-established class-level phenomenon for strategically placed fluorine atoms [3].

ADME Prediction Drug-Likeness Lead Optimization

Recommended Research Application Scenarios for 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide Based on Structural and Class-Level Evidence


Chemical Probe Development for Halogen-Bond-Driven Protein-Ligand Interactions

The target compound's dual halogenated aromatic system — a 4-chlorophenyl σ-hole donor and a 2,4-difluorophenyl motif — makes it a suitable scaffold for investigating halogen-bonding contributions to binding affinity and selectivity in protein targets. The para-chloro substituent on the isoxazole 5-phenyl ring is geometrically positioned to serve as a halogen-bond donor to backbone carbonyl oxygens or side-chain carboxylates in protein binding pockets, while the ortho-fluorine on the anilide ring can simultaneously participate in orthogonal polar interactions including C-F···H-C hydrogen bonds [1]. This dual-halogen pharmacophore is not replicated in the 2-chlorophenyl regioisomer (CAS 326902-82-3) or the 3,4-difluoro benzamide analog (CAS 946262-93-7), making the target compound a unique tool for systematically probing halogen-bond structure-activity relationships through comparative biophysical studies (SPR, ITC, X-ray crystallography) with the analog set.

Screening Library Diversification Around the Isoxazole-3-Acetamide Antiproliferative Pharmacophore

Published data from the Hawash et al. (2021, 2023) series demonstrate that isoxazole-carboxamide derivatives achieve antiproliferative IC50 values from 0.107 to 77.83 µg/mL across Hep3B, HepG2, HeLa, and MCF-7 cancer cell lines [1]. The target compound expands this pharmacophore space by introducing the 3-acetamide (rather than 4-carboxamide) connectivity and the 2,4-difluoroanilide terminus — two structural variations not represented in the published compound collections. Systematic screening of this compound against the same cell line panel and under the same MTS assay conditions would directly test whether the acetamide linker and 2,4-difluoro substitution pattern improve, maintain, or diminish the class-level antiproliferative activity. Procurement of this compound alongside the published analogs (particularly compounds 2b, 2c, and 2f from the 2021 study) enables a controlled head-to-head SAR study that could identify the optimal isoxazole substitution pattern for anticancer potency.

Metabolic Stability Assessment of 2,4-Difluoroanilide-Containing Scaffolds in Liver Microsome Assays

The 2,4-difluoro substitution pattern on the anilide ring is predicted, based on well-established fluorine medicinal chemistry principles, to block potential cytochrome P450-mediated oxidative metabolism at the ortho and para positions of the phenyl ring [1]. The ortho-fluorine may also form an intramolecular hydrogen bond with the adjacent amide NH, potentially reducing N-dealkylation susceptibility. This compound can serve as a test article in comparative metabolic stability studies (human or rodent liver microsomes, hepatocyte incubations) alongside non-fluorinated, mono-fluorinated (2-fluoro or 4-fluoro only), or 3,4-difluoro anilide analogs to experimentally quantify the metabolic shielding contribution of the 2,4-difluoro pattern in the isoxazole-acetamide scaffold context. Such data would directly inform whether the 2,4-difluoro substitution provides a meaningful stability advantage that justifies its selection over synthetically simpler mono-fluoro or non-fluorinated anilide variants.

Computational Docking and Pharmacophore Modeling to Identify Putative Protein Targets

Given the absence of published target engagement data for this compound, a rational first step is computational target prediction using reverse docking (e.g., PharmMapper, SwissTargetPrediction) or structure-based virtual screening against protein databases (PDB). The unique connectivity — a linear arrangement of 4-chlorophenyl → isoxazole → CH2 → C(=O) → NH → 2,4-difluorophenyl — generates a distinctive pharmacophore fingerprint (hydrophobic, H-bond acceptor, H-bond donor, halogen-bond donor) that can be used to query against known ligand-protein complexes. Hits can then be validated experimentally through thermal shift assays, SPR, or enzymatic inhibition assays. The compound's relatively low molecular weight (348.73 Da) and compliance with lead-likeness criteria make it well-suited for fragment-elaboration or scaffold-hopping campaigns once an initial target hypothesis is established .

Quote Request

Request a Quote for 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.